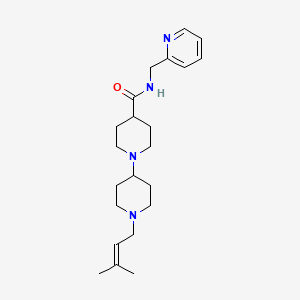
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide exerts its effects by binding to dopamine receptors in the brain. Specifically, it has a high affinity for the D3 dopamine receptor, which is implicated in the development of psychotic disorders and addiction. By binding to this receptor, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide can modulate dopamine signaling in the brain, which may underlie its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. For example, it has been shown to increase levels of the neurotransmitter GABA in the brain, which may contribute to its antipsychotic effects. N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been shown to reduce levels of the stress hormone corticosterone, which may be relevant to its potential as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is that it has been shown to have a high affinity for the D3 dopamine receptor, which is a promising target for the development of antipsychotic and anti-addiction drugs. Additionally, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have a favorable pharmacokinetic profile, meaning that it is well-absorbed and has a long half-life in the body. However, one limitation of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for other psychiatric disorders, such as depression and anxiety. N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have anxiolytic effects in animal models, suggesting that it may have broader applications beyond its current focus on psychosis and addiction.
Another area of interest is the development of more selective D3 dopamine receptor agonists. While N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has a high affinity for the D3 receptor, it also binds to other dopamine receptors, which may limit its specificity and increase the risk of side effects. Developing more selective agonists could improve the safety and efficacy of drugs targeting the D3 receptor.
Conclusion:
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is a promising compound with potential therapeutic applications in the treatment of psychiatric disorders and addiction. Its high affinity for the D3 dopamine receptor and favorable pharmacokinetic profile make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action, safety, and efficacy in humans.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is synthesized through a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate product. The intermediate product is then reacted with piperazinecarboxylic acid to yield N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been reported in several scientific publications and is considered a reliable method for producing the compound.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One area of research is its potential as an antipsychotic drug. N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have a high affinity for dopamine receptors, which are implicated in the development of psychotic disorders. In preclinical studies, N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has demonstrated antipsychotic effects without causing extrapyramidal side effects, which are common with traditional antipsychotic drugs.
Another area of research is its potential as a treatment for drug addiction. N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to reduce cocaine self-administration in animal models, suggesting that it may be a useful tool in the treatment of cocaine addiction. N-(2,4-dimethoxyphenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been shown to reduce the rewarding effects of opioids and alcohol in animal models, indicating that it may have broader applications in the treatment of addiction.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-26-17-6-7-18(19(13-17)27-2)22-20(25)24-10-8-23(9-11-24)14-15-4-3-5-16(21)12-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYQDAJKBGOTPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (1-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]methyl}-2-piperidinyl)acetate](/img/structure/B5458905.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5458912.png)
![3-(2,4-dichlorophenyl)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5458915.png)

![2-[4-(benzyloxy)-3-methoxybenzylidene]quinuclidin-3-ol](/img/structure/B5458931.png)
![3-{5-[(2,3-dichlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5458934.png)
![N'-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5458937.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-propyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B5458941.png)
![7-acetyl-2-methyl-4-[4-(2-propoxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5458957.png)
![methyl 3-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B5458969.png)
![methyl 4-{[3-(3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5458971.png)

![(4S)-4-(4-{1-[(2,3-difluorobenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5458981.png)